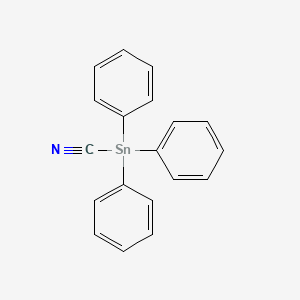
Triphenylstannanecarbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Triphenylstannanecarbonitrile is an organotin compound characterized by the presence of a tin atom bonded to three phenyl groups and a carbonitrile group
準備方法
Synthetic Routes and Reaction Conditions
Triphenylstannanecarbonitrile can be synthesized through several methods. One common approach involves the reaction of triphenylstannyl chloride with sodium cyanide in the presence of a suitable solvent. The reaction typically proceeds under mild conditions, yielding this compound as the primary product.
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions using similar synthetic routes. The process is optimized to ensure high yield and purity of the final product. Key factors include the choice of solvent, reaction temperature, and purification techniques.
化学反応の分析
Types of Reactions
Triphenylstannanecarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different organotin oxides.
Reduction: Reduction reactions can convert this compound into other organotin compounds.
Substitution: The phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Substitution reactions typically involve halogenating agents or other electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triphenyltin oxide, while substitution reactions can produce a variety of substituted organotin compounds.
科学的研究の応用
Triphenylstannanecarbonitrile has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.
Biology: The compound is studied for its potential biological activity, including its effects on enzyme function and cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: this compound is used in the production of advanced materials, including polymers and coatings.
作用機序
The mechanism of action of triphenylstannanecarbonitrile involves its interaction with molecular targets such as enzymes and cellular receptors. The compound can modulate the activity of these targets, leading to various biological effects. The specific pathways involved depend on the context of its application, whether in biological systems or industrial processes.
類似化合物との比較
Similar Compounds
- Triphenylstannyl chloride
- Triphenylstannyl acetate
- Triphenylstannyl hydroxide
Comparison
Triphenylstannanecarbonitrile is unique due to the presence of the carbonitrile group, which imparts distinct chemical properties compared to other triphenylstannyl compounds. This functional group allows for specific reactions and applications that are not possible with other similar compounds.
特性
CAS番号 |
2179-93-3 |
|---|---|
分子式 |
C19H15NSn |
分子量 |
376.0 g/mol |
IUPAC名 |
triphenylstannylformonitrile |
InChI |
InChI=1S/3C6H5.CN.Sn/c3*1-2-4-6-5-3-1;1-2;/h3*1-5H;; |
InChIキー |
CJEBLOABQNDNER-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)[Sn](C#N)(C2=CC=CC=C2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(e)-Phenyl(phenylimino)methyl]-1,2-dihydropyridine-2-carbonitrile](/img/structure/B14738695.png)
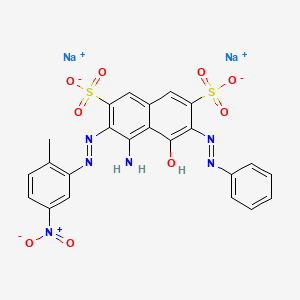
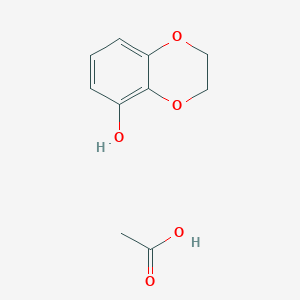

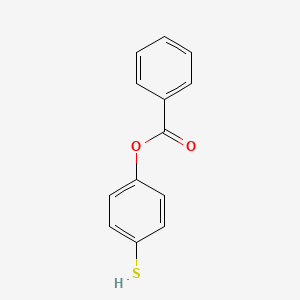
![2-[(2,4-Dimethylphenyl)diazenyl]propanedinitrile](/img/structure/B14738733.png)

![Acetic acid, [(1-phenyl-1H-tetrazol-5-yl)thio]-, methyl ester](/img/structure/B14738742.png)

![5-[Bis(2-hydroxyethyl)amino]benzene-1,3-dicarboxylic acid](/img/structure/B14738757.png)
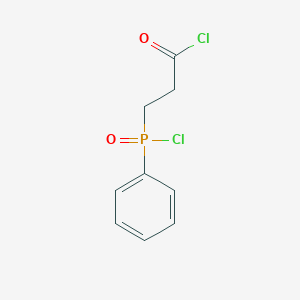
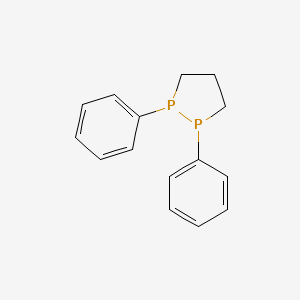

![1-{[(Morpholin-4-yl)sulfanyl]carbonothioyl}azepane](/img/structure/B14738805.png)
